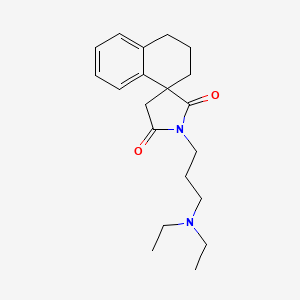

Rac 109

説明

特性

CAS番号 |

17592-97-1 |

|---|---|

分子式 |

C20H28N2O2 |

分子量 |

328.4 g/mol |

IUPAC名 |

1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione |

InChI |

InChI=1S/C20H28N2O2/c1-3-21(4-2)13-8-14-22-18(23)15-20(19(22)24)12-7-10-16-9-5-6-11-17(16)20/h5-6,9,11H,3-4,7-8,10,12-15H2,1-2H3 |

InChIキー |

ZIBPVLWIYWXNMK-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23 |

外観 |

Solid powder |

他のCAS番号 |

28309-55-9 28510-14-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

RAC 109 RAC 109, (+)-isomer RAC 109, (+-)-isomer RAC 109, (-)-isomer RAC 109, (R)-isomer RAC 109, (S)-isomer RAC 109, hydrochloride, (+-)-isomer RAC 109, monohydrochloride, (+-)-isomer RAC 109, monohydrochloride, (R)-isomer RAC 109, monohydrochloride, (S)-isomer RAC 109I RAC 109II RAC-109 RAC109 |

製品の起源 |

United States |

Foundational & Exploratory

The Multi-Targeted Mechanism of Action of SQ109: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a novel diamine-based small molecule, currently in late-stage clinical development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1][2] Its multifaceted mechanism of action, targeting both primary and secondary cellular functions, distinguishes it from existing anti-tubercular agents and offers a promising strategy to combat the emergence of drug resistance.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms of SQ109, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological pathways.

Core Mechanism of Action: Inhibition of MmpL3 and Disruption of the Mycobacterial Cell Wall

The principal mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis (Mtb) membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[1] MmpL3 is an essential protein responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids. Mycolic acids are the hallmark long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall, rendering it impermeable to many antibiotics and contributing to the pathogen's survival.

By binding to and inhibiting MmpL3, SQ109 sets off a cascade of events that ultimately leads to bacterial cell death:

-

Inhibition of TMM Translocation: SQ109 directly interferes with the function of MmpL3, preventing the translocation of TMM across the inner membrane.

-

Intracellular Accumulation of TMM: The blockage of TMM transport results in its accumulation within the mycobacterial cell.

-

Inhibition of Mycolic Acid Incorporation: Consequently, the transport of mycolic acid precursors to the cell wall is halted, preventing their incorporation into the growing structure. This leads to a rapid and significant reduction in lipids covalently bound to the cell wall.

-

Compromised Cell Wall Integrity: The disruption of mycolic acid synthesis compromises the structural integrity of the cell wall, leading to increased permeability and eventual cell lysis.

This targeted disruption of cell wall biosynthesis is a key contributor to the potent bactericidal activity of SQ109.

Secondary and Multi-Target Mechanisms of Action

Beyond its primary target, SQ109 exhibits a range of secondary effects that contribute to its overall efficacy and a high barrier to resistance. These include:

-

Disruption of the Proton Motive Force (PMF): SQ109 acts as an uncoupler, collapsing both the pH gradient (ΔpH) and the membrane potential (Δψ) that constitute the proton motive force. The PMF is essential for various cellular processes, including ATP synthesis and transport of molecules across the cell membrane.

-

Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to target enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain. This inhibition disrupts cellular respiration and ATP production.

-

Immunomodulatory Properties: SQ109 can activate macrophages, polarizing them towards a pro-inflammatory M1 phenotype. This leads to the activation of the MAPK and JNK signaling pathways, increased production of inducible nitric oxide synthase (iNOS), and enhanced killing of intracellular mycobacteria.

Quantitative Data Summary

The in vitro activity of SQ109 has been evaluated against a range of microorganisms. The following tables summarize key quantitative data.

| Organism | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Notes |

| Mycobacterium tuberculosis | Drug-Susceptible & Drug-Resistant | 0.2 - 0.78 | 0.64 - 0.78 | Active against MDR and XDR strains. |

| Mycobacterium bovis | - | Active | - | - |

| Mycobacterium fortuitum | - | Active | - | - |

| Mycobacterium avium | - | 4 - 16 | - | Lower activity compared to Mtb. |

| Mycobacterium marinum | - | 4 - 16 | - | Lower activity compared to Mtb. |

| Mycobacterium chelonae | - | 4 - 16 | - | Lower activity compared to Mtb. |

| Mycobacterium abscessus | - | 4 - 16 | - | Lower activity compared to Mtb. |

| Helicobacter pylori | Clinical Isolates | 2.5 - 15 | 50 - 60 | Bactericidal activity demonstrated. |

| Candida spp. | Various | 1 - 8 | 2 - 8 | Fungicidal activity observed. |

| Cryptococcus neoformans | - | 0.25 - 4 | - | - |

| Aspergillus fumigatus | - | 8 | - | - |

| Haemophilus influenzae | - | 1 - 32 | - | - |

| Streptococcus pneumoniae | - | 2 - 4 | - | - |

| Enterococci spp. | - | 8 - 32 | - | - |

Table 1: In Vitro Antimicrobial Activity of SQ109

| Parameter | Value | Organism |

| Spontaneous Mutation Rate for Resistance | 2.55 x 10⁻¹¹ | Mycobacterium tuberculosis |

Table 2: Resistance Frequency of SQ109

Experimental Protocols

Macromolecular Incorporation Assay to Assess Cell Wall Synthesis Inhibition

This assay is used to determine the effect of SQ109 on the synthesis of major macromolecules, including proteins, peptidoglycan, nucleic acids, and cell wall lipids.

Methodology:

-

Mycobacterium tuberculosis cultures are grown to mid-log phase.

-

The cultures are exposed to varying concentrations of SQ109, typically based on its Minimum Inhibitory Concentration (MIC).

-

Radiolabeled precursors are added to the cultures to monitor the synthesis of specific macromolecules:

-

[4,5-³H]L-leucine for protein synthesis.

-

[¹⁴C]-acetate for lipid synthesis.

-

[5,6-³H]uracil for total nucleic acid biosynthesis.

-

[¹-³H]N-acetyl-D-glucosamine for peptidoglycan synthesis.

-

-

After a defined incubation period (e.g., 1 hour), the incorporation of the radiolabeled precursors into the respective macromolecules is quantified.

-

A reduction in the incorporation of a specific precursor in the presence of SQ109 indicates inhibition of that particular biosynthetic pathway.

Identification of MmpL3 as the Target via Resistant Mutant Sequencing

This experimental workflow is crucial for identifying the molecular target of a novel antimicrobial agent.

Methodology:

-

Generation of Resistant Mutants: Mycobacterium tuberculosis is cultured on solid media containing concentrations of an SQ109 analog at multiples of its MIC. (Direct generation of SQ109-resistant mutants has proven difficult, suggesting a low frequency of resistance).

-

Selection of Resistant Colonies: Colonies that grow in the presence of the drug are selected as resistant mutants.

-

Whole-Genome Sequencing: The genomic DNA of the resistant mutants is extracted and subjected to whole-genome sequencing.

-

Comparative Genomics: The genomes of the resistant mutants are compared to the genome of the wild-type, drug-susceptible strain to identify mutations.

-

Target Identification: Mutations consistently found in the resistant mutants, particularly in a single gene, strongly suggest that the protein encoded by that gene is the drug's target. In the case of SQ109 analogs, mutations were identified in the mmpL3 gene.

Visualizations

Caption: Primary mechanism of action of SQ109 via MmpL3 inhibition.

Caption: Workflow for identifying MmpL3 as the target of SQ109.

Conclusion

SQ109 represents a significant advancement in the development of new anti-tubercular therapies. Its primary mechanism of action, the inhibition of the essential MmpL3 transporter, effectively disrupts the integrity of the mycobacterial cell wall. Furthermore, its ability to engage multiple secondary targets likely contributes to its potent bactericidal activity and a high barrier to the development of resistance. The comprehensive understanding of its multifaceted mechanism of action, as detailed in this guide, is crucial for its continued development and strategic deployment in future TB treatment regimens.

References

SQ109: A Novel Antitubercular Drug Candidate with a Multi-Targeted Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SQ109 is a promising, orally bioavailable, small-molecule drug candidate in clinical development for the treatment of pulmonary tuberculosis (TB). As a second-generation ethylenediamine, it was identified through the screening of a large combinatorial library. SQ109 exhibits potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of TB. Its novel mechanism of action, which primarily targets the essential mycolic acid transporter MmpL3, and its synergistic interactions with existing first- and second-line anti-TB drugs, position it as a critical component for future, potentially shorter and more effective, treatment regimens. This technical guide provides a comprehensive overview of the preclinical and clinical data on SQ109, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis poses a significant global health threat, necessitating the development of new antitubercular agents with novel mechanisms of action.[1] SQ109, a 1,2-ethylenediamine, emerged from a high-throughput screen of over 63,000 compounds and has demonstrated considerable promise in preclinical and clinical studies.[2] It has a distinct pharmacological profile and a very low in vitro bacterial mutation rate for resistance, suggesting a durable efficacy.[2] This document serves as a technical resource for the scientific community, summarizing the key data and methodologies related to the development and evaluation of SQ109.

Mechanism of Action

SQ109 employs a multi-targeted approach to inhibit the growth of M. tuberculosis.

2.1. Primary Target: MmpL3 Transporter

The principal mechanism of action of SQ109 is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transmembrane transporter.[3][4] MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of Mtb. Mycolic acids are essential components of the unique and protective mycobacterial cell wall.

By inhibiting MmpL3, SQ109 disrupts the mycolic acid biosynthesis pathway, leading to:

-

Inhibition of trehalose dimycolate (TDM) production.

-

Failure to attach mycolates to the cell wall arabinogalactan.

-

Accumulation of the precursor, trehalose monomycolate (TMM).

This disruption of cell wall assembly ultimately compromises the integrity of the bacterium, leading to cell death. It is noteworthy that SQ109's mechanism is distinct from that of ethambutol, another cell wall synthesis inhibitor, as SQ109 is active against ethambutol-resistant strains.

2.2. Secondary Mechanisms of Action

In addition to its primary target, SQ109 exhibits other inhibitory effects that contribute to its antitubercular activity:

-

Disruption of the Proton Motive Force: SQ109 can act as an uncoupler, collapsing both the pH gradient (ΔpH) and the membrane potential (Δψ) across the mycobacterial membrane.

-

Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to interfere with menaquinone biosynthesis, which is essential for cellular respiration.

These secondary mechanisms likely contribute to the bactericidal activity of SQ109 and the low frequency of resistance development.

Mechanism of action of SQ109.

Preclinical Data

3.1. In Vitro Activity

SQ109 demonstrates potent in vitro activity against a wide range of M. tuberculosis strains.

| Strain Type | M. tuberculosis Strain(s) | MIC Range (µg/mL) | Reference |

| Drug-Susceptible | H37Rv, Erdman | 0.2 - 0.78 | |

| Multidrug-Resistant (MDR) | Clinical Isolates | 0.2 - 0.78 | |

| Extensively Drug-Resistant (XDR) | Clinical Isolates | 0.2 - 0.78 | |

| Ethambutol-Resistant | ATCC 35837 | 0.7 - 1.56 (µM) | |

| Isoniazid-Resistant | ATCC 35822 | 0.7 - 1.56 (µM) | |

| Rifampicin-Resistant | ATCC 35838 | 0.7 - 1.56 (µM) |

3.2. In Vivo Efficacy in Mouse Models

Studies in chronic mouse models of TB have consistently shown the efficacy of SQ109, both as a monotherapy and in combination regimens.

| Mouse Model | Treatment Regimen | Duration | Log10 CFU Reduction in Lungs (vs. Untreated Control) | Reference |

| Chronic (C57BL/6) | SQ109 (10 mg/kg) | 28 days | Dose-dependent reduction | |

| Chronic (C57BL/6) | SQ109 (10 mg/kg) vs. Ethambutol (100 mg/kg) | 6-8 weeks | SQ109 showed better activity than Ethambutol | |

| Chronic (C57BL/6) | INH (25 mg/kg) + RIF (20 mg/kg) + SQ109 (10 mg/kg) | 4 weeks | Significantly better than INH+RIF+EMB | |

| Chronic (C57BL/6) | INH+RIF+PZA+SQ109 vs. INH+RIF+PZA+EMB | 8 weeks | 1.5 log10 lower CFU with SQ109 regimen |

3.3. Synergy with Other Antitubercular Drugs

In vitro checkerboard assays have demonstrated synergistic and additive interactions between SQ109 and several first- and second-line anti-TB drugs.

| Drug Combination | Interaction | ΣFIC | Reference |

| SQ109 + Isoniazid (INH) | Synergistic | Not specified | |

| SQ109 + Rifampicin (RIF) | Synergistic | Not specified | |

| SQ109 + Ethambutol (EMB) | Additive | Not specified | |

| SQ109 + Streptomycin | Additive | Not specified | |

| SQ109 + Bedaquiline (TMC207) | Synergistic | Not specified | |

| SQ109 + Clofazimine (CFZ) | Synergistic | 0.37 |

ΣFIC (Fractional Inhibitory Concentration Index): ≤0.5 indicates synergy, >0.5 to <4 indicates additive/indifferent, and ≥4.0 indicates antagonism.

Clinical Trial Data

SQ109 has undergone Phase I and Phase II clinical trials, demonstrating a favorable safety and tolerability profile. A Phase 2b-3 study in Russia provided key efficacy data in patients with MDR-TB.

| Trial Phase | Population | Key Findings | Reference |

| Phase I | Healthy Volunteers | Safe and well-tolerated at doses up to 300 mg. | |

| Phase 2a | Pulmonary TB Patients | No serious adverse events observed. | |

| Phase 2b-3 (Russia) | MDR-TB Patients | Sputum culture conversion rate at 6 months was significantly higher in the SQ109 group (80%) compared to the placebo group (61%). |

Experimental Protocols

5.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SQ109 is determined using a microbroth dilution assay.

-

Preparation of Inoculum: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a standardized concentration.

-

Drug Dilution: SQ109 is serially diluted in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions.

-

Incubation: The plates are incubated at 37°C for 7-14 days.

-

Reading Results: The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth of M. tuberculosis.

5.2. Checkerboard Assay for Synergy

This assay is used to evaluate the in vitro interaction between SQ109 and other antitubercular drugs.

-

Plate Setup: In a 96-well plate, SQ109 is serially diluted vertically, and the second drug (e.g., rifampicin) is serially diluted horizontally.

-

Inoculation: A standardized inoculum of M. tuberculosis is added to all wells.

-

Incubation: The plate is incubated at 37°C for 7-14 days.

-

Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone). The sum of the FICs (ΣFIC) determines the nature of the interaction.

Workflow for the checkerboard synergy assay.

5.3. In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

-

Infection: C57BL/6 mice are infected intravenously or via aerosol with a low dose of M. tuberculosis H37Rv (e.g., 10^4 CFU). The infection is allowed to establish for a period of 3-4 weeks to create a chronic infection state.

-

Treatment: Mice are treated orally with SQ109 (e.g., 10 mg/kg), other drugs, or a vehicle control daily for a specified duration (e.g., 4-8 weeks).

-

Bacterial Load Determination: At various time points, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

-

CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H10 or 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.

-

Data Analysis: The log10 CFU per organ is calculated and compared between different treatment groups.

5.4. Macromolecular Incorporation Assay

This assay is used to determine the effect of SQ109 on the synthesis of major macromolecules in M. tuberculosis.

-

Bacterial Culture: Mid-log phase cultures of M. tuberculosis are exposed to different concentrations of SQ109.

-

Radiolabeling: Specific radiolabeled precursors are added to the cultures for a defined period (e.g., 1 hour). These precursors include:

-

[¹⁴C]-acetate for lipid synthesis.

-

[³H]-leucine for protein synthesis.

-

[³H]-N-acetyl-d-glucosamine for peptidoglycan synthesis.

-

[³H]-uracil for nucleic acid synthesis.

-

-

Harvesting and Lysis: The bacterial cells are harvested, washed, and lysed.

-

Macromolecule Precipitation and Scintillation Counting: The macromolecules are precipitated (e.g., using trichloroacetic acid), and the incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The level of incorporation of each precursor is compared between SQ109-treated and untreated cultures to determine the specific biosynthetic pathways inhibited by the drug.

5.5. Whole-Genome Sequencing of Resistant Mutants

-

Generation of Resistant Mutants: Spontaneous mutants resistant to SQ109 or its analogs are selected by plating a large number of M. tuberculosis cells on agar containing the compound.

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from the resistant mutants and the parental wild-type strain.

-

Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis: The sequencing reads are aligned to the M. tuberculosis reference genome. Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant mutants are identified.

-

Target Gene Identification: The identified mutations are mapped to specific genes, with a focus on genes known to be involved in cell wall biosynthesis and drug transport, such as mmpL3.

Conclusion

SQ109 represents a significant advancement in the field of tuberculosis drug development. Its novel, multi-targeted mechanism of action, potent bactericidal activity against drug-resistant strains, and favorable synergistic interactions with existing drugs make it a highly valuable candidate for inclusion in future anti-TB regimens. The data presented in this technical guide underscore the potential of SQ109 to contribute to shorter, more effective, and better-tolerated treatments for tuberculosis, addressing a critical unmet medical need worldwide. Further clinical development and investigation into its full potential in various combination therapies are warranted.

References

The Discovery and Development of SQ109: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ109 is a novel diamine antibiotic currently under clinical investigation for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Discovered through a large-scale combinatorial screen, SQ109 exhibits a unique multi-target mechanism of action, primarily inhibiting the essential mycobacterial membrane protein MmpL3, a transporter crucial for cell wall biosynthesis. This targeted disruption, coupled with secondary mechanisms including the dissipation of the proton motive force and inhibition of menaquinone synthesis, contributes to its potent bactericidal activity and a low propensity for resistance development. Preclinical studies have demonstrated significant in vitro and in vivo efficacy, with favorable pharmacokinetics and synergistic interactions with existing and novel anti-TB agents. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of SQ109, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Discovery and Synthesis

SQ109 was identified from a 63,238-member combinatorial library centered around the 1,2-ethylenediamine pharmacophore of ethambutol, a first-line anti-TB drug. The screening process, a collaboration between Sequella, Inc. and the National Institutes of Health, aimed to identify novel compounds with potent activity against Mycobacterium tuberculosis (Mtb).[1] SQ109, an N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine, emerged as a lead candidate due to its superior in vitro activity and favorable initial toxicological profile.

Experimental Workflow: From Library to Lead Candidate

The discovery of SQ109 followed a structured, multi-step screening and optimization process. This workflow is designed to efficiently identify and characterize promising new chemical entities.

Caption: A streamlined workflow of the discovery and preclinical development of SQ109.

Mechanism of Action

SQ109 exerts its antimycobacterial effect through a multi-pronged approach, distinguishing it from many existing anti-TB drugs.

Primary Target: Inhibition of MmpL3

The principal mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[2] MmpL3 is an essential protein that facilitates the transport of trehalose monomycolate (TMM), a vital precursor for the synthesis of mycolic acids, which are fundamental components of the protective mycobacterial cell wall.

By binding to MmpL3, SQ109 obstructs the translocation of TMM across the inner membrane, triggering a cascade of detrimental effects:

-

Accumulation of TMM: The blockage of MmpL3 leads to the intracellular buildup of TMM.

-

Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the integration of mycolic acids into the cell wall.

-

Compromised Cell Wall Integrity: The disruption of the cell wall structure results in heightened permeability and ultimately leads to bacterial cell death.

Signaling Pathway: MmpL3 Inhibition and Cell Wall Disruption

The following diagram illustrates the central role of MmpL3 in mycolic acid metabolism and how its inhibition by SQ109 disrupts this essential pathway.

Caption: The mechanism of action of SQ109 via the inhibition of the MmpL3 transporter.

Secondary Mechanisms of Action

In addition to its primary target, SQ109 possesses multiple secondary mechanisms of action that contribute to its potent antimicrobial activity and low rate of spontaneous resistance. These include:

-

Inhibition of Menaquinone Biosynthesis: SQ109 interferes with the biosynthesis of menaquinone, a crucial component of the electron transport chain in Mtb. By disrupting the electron transport chain, SQ109 inhibits respiration and diminishes ATP synthesis, effectively starving the bacterium of energy.

-

Proton Motive Force Disruption: The compound functions as an uncoupler, collapsing the pH gradient across the mycobacterial membrane.

Preclinical Development

In Vitro Activity

SQ109 has demonstrated potent in vitro activity against a broad range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR clinical isolates.

Table 1: In Vitro Activity of SQ109 against Mycobacterium tuberculosis

| Strain/Profile | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| H37Rv (pan-susceptible) | 0.16 - 0.78 | 0.64 | |

| Drug-Susceptible Clinical Isolates | 0.16 - 0.64 | - | |

| Multidrug-Resistant (MDR) Strains | 0.16 - 0.64 | - | |

| Extensively Drug-Resistant (XDR) Strains | 0.16 - 0.64 | - | |

| Isoniazid-Resistant Strains | 0.16 - 0.64 | - | |

| Rifampicin-Resistant Strains | 0.16 - 0.64 | - | |

| Ethambutol-Resistant Strains | 0.16 - 0.64 | - |

SQ109 is bactericidal at concentrations close to its MIC. Furthermore, it exhibits a very low spontaneous mutation rate for resistance, estimated to be 2.55 x 10-11, which is 100- to 1000-fold lower than other anti-tubercular drugs.

In Vivo Efficacy

In vivo studies in mouse models of chronic tuberculosis have demonstrated the efficacy of SQ109 both as a monotherapy and in combination regimens.

Table 2: In Vivo Efficacy of SQ109 in Mouse Models of Tuberculosis

| Animal Model | Treatment Regimen | Duration | Efficacy Outcome | Reference(s) |

| C57BL/6 Mice | SQ109 (10 mg/kg) monotherapy | 28 days | ~1.5 - 2 log10 reduction in lung CFU | |

| C57BL/6 Mice | INH + RIF + SQ109 (10 mg/kg) | 8 weeks | 1.5 log10 lower lung CFU vs. INH + RIF + EMB | |

| C57BL/6 Mice | INH + RIF + PZA + SQ109 (10 mg/kg) | 8 weeks | 1.5 log10 lower lung CFU vs. standard 4-drug regimen | |

| Mtb-infected mice | SQ109 + Bedaquiline + PZA | 3 months | Durable cure, superior to standard of care |

Notably, replacing ethambutol with SQ109 in the standard four-drug regimen resulted in a 32-fold greater reduction in lung CFU in mice after 8 weeks of treatment.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal models, revealing key characteristics of SQ109's absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of SQ109 in Preclinical Models

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference(s) |

| Mouse | IV | 3 mg/kg | 1038 | - | 3.5 | - | |

| Mouse | PO | 25 mg/kg | 135 | 0.31 | 5.2 | 4 | |

| Rabbit | PO | 25 mg/kg | - | - | - | 2.6 |

Despite a low oral bioavailability, SQ109 demonstrates a large volume of distribution and accumulates in target tissues. In mice, lung concentrations of SQ109 were found to be over 120-fold higher than in plasma following oral administration.

Synergistic Interactions

SQ109 has shown synergistic or additive effects when combined with several first-line and novel anti-TB drugs.

Table 4: In Vitro Drug Interactions of SQ109 with Other Anti-TB Agents

| Combination Drug | Interaction | Fold-Decrease in MIC of Combination Drug | Reference(s) |

| Isoniazid (INH) | Synergy | - | |

| Rifampicin (RIF) | Synergy | 8-fold | |

| Ethambutol (EMB) | Additive | - | |

| Streptomycin | Additive | - | |

| Bedaquiline (TMC207) | Synergy | 4- to 8-fold |

The strong synergistic interaction with rifampicin is particularly noteworthy, with sub-inhibitory concentrations of SQ109 increasing the activity of rifampicin eightfold.

Clinical Development

SQ109 has progressed through Phase I and into Phase II clinical trials. Phase I studies demonstrated that SQ109 was safe and well-tolerated in healthy volunteers. Subsequent Phase IIa and IIb/III trials have evaluated its early bactericidal activity and efficacy in patients with both drug-sensitive and multidrug-resistant pulmonary TB. A Phase IIb/III trial in the Russian Federation showed that the addition of SQ109 to the standard of care for MDR-TB resulted in a significantly higher rate of sputum culture conversion at 6 months compared to placebo.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Inoculum Preparation: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 1 x 105 CFU/mL.

-

Drug Dilution: SQ109 is serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. Drug-free and media-only wells serve as controls.

-

Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

-

MIC Reading: The MIC is determined as the lowest concentration of SQ109 that completely inhibits visible growth of M. tuberculosis.

In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

-

Animal Model: C57BL/6 mice are commonly used.

-

Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 50-100 CFU) to establish a chronic infection.

-

Treatment: Treatment is initiated several weeks post-infection. SQ109 is administered orally by gavage, typically at a dose of 10 mg/kg/day, either as a monotherapy or in combination with other anti-TB drugs.

-

Endpoint Measurement: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

-

CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted to determine the bacterial load.

Pharmacokinetic Analysis by LC-MS/MS

-

Animal Dosing: Mice or other animal models are administered SQ109 via intravenous or oral routes at a specified dose.

-

Sample Collection: Blood and tissue samples (e.g., lung, spleen, liver) are collected at predetermined time points post-dosing.

-

Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Proteins in plasma and tissue homogenates are precipitated, typically with acetonitrile, and the supernatant is collected.

-

LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. SQ109 is separated from other components by reverse-phase HPLC and quantified by mass spectrometry using multiple reaction monitoring (MRM).

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC (area under the curve) are calculated from the concentration-time data using appropriate software.

Conclusion

SQ109 represents a promising new therapeutic agent in the fight against tuberculosis. Its novel, multi-target mechanism of action, potent bactericidal activity against drug-resistant strains, and synergistic interactions with other anti-TB drugs position it as a valuable component for future combination therapies. The favorable preclinical data and positive outcomes in early clinical trials underscore its potential to shorten treatment durations and improve outcomes for patients with both drug-sensitive and drug-resistant tuberculosis. Further clinical development is warranted to fully elucidate the role of SQ109 in the evolving landscape of TB treatment.

References

The Antitubercular Candidate SQ109: A Deep Dive into its Chemical Profile and Multifaceted Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of SQ109, a promising antitubercular drug candidate currently in clinical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical structure, multifaceted mechanism of action, and key physicochemical and pharmacological properties of SQ109.

Chemical Structure and Physicochemical Properties

SQ109, chemically known as N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine, is a synthetic small molecule derived from a combinatorial library based on the structure of ethambutol.[1][2] However, its mechanism of action is distinct from that of ethambutol.[3][4] The structure features a flexible ethylenediamine linker connecting a bulky, lipophilic adamantyl group and a geranyl group.[1]

Table 1: Physicochemical Properties of SQ109

| Property | Value | Reference(s) |

| Molecular Formula | C22H38N2 | |

| Average Molecular Weight | 330.55 g/mol | |

| Monoisotopic Molecular Weight | 330.3035 g/mol | |

| CAS Number | 647539-37-1 | |

| Description | Orally available, acid-stable diamine antibiotic |

Mechanism of Action: A Multi-pronged Attack on Mycobacterium tuberculosis

SQ109 exhibits a unique multi-target mechanism of action, contributing to its potent bactericidal activity and a high barrier to the development of resistance.

Primary Target: Inhibition of MmpL3 and Disruption of Cell Wall Synthesis

The principal target of SQ109 is the Mycobacterium tuberculosis (Mtb) membrane transporter MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential protein responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids, which are fundamental components of the protective mycobacterial cell wall.

By binding to MmpL3, SQ109 competitively inhibits the translocation of TMM across the inner membrane. This inhibition leads to a cascade of detrimental effects:

-

Accumulation of TMM: The blockage of MmpL3 results in the intracellular buildup of TMM.

-

Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the incorporation of mycolic acids into the cell wall core, specifically into trehalose dimycolate (TDM) and the arabinogalactan-peptidoglycan complex.

-

Compromised Cell Wall Integrity: The disruption of mycolic acid assembly compromises the structural integrity of the cell wall, leading to increased permeability and eventual cell death.

The crystal structure of M. smegmatis MmpL3 in complex with SQ109 (PDB ID: 6AJG) reveals that SQ109 binds within a transmembrane pore of the protein, disrupting key aspartate-tyrosine pairs that are crucial for the proton translocation that drives TMM transport.

Secondary Mechanisms of Action

In addition to its primary target, SQ109 exhibits other mechanisms that contribute to its potent antimycobacterial activity.

SQ109 acts as an uncoupler, dissipating the two components of the proton motive force across the mycobacterial cell membrane: the pH gradient (ΔpH) and the membrane potential (Δψ). The collapse of the PMF disrupts essential cellular processes that rely on this energy source, including ATP synthesis and the transport of nutrients and ions.

References

The Core Effect of SQ109 on the Mycobacterial Cell Wall: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ109, an ethylenediamine analogue, represents a significant advancement in the development of novel therapeutics against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of SQ109, with a primary focus on its profound effects on the mycobacterial cell wall. The core of its antimycobacterial activity lies in the potent inhibition of the transmembrane protein MmpL3, a crucial transporter of trehalose monomycolate (TMM). This inhibition disrupts the intricate mycolic acid biosynthesis and transport pathway, leading to a cascade of events that ultimately compromise the structural integrity of the cell wall and lead to bacterial death. This guide delves into the quantitative data supporting SQ109's efficacy, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key pathways and experimental workflows.

Primary Mechanism of Action: Targeting MmpL3 and Mycolic Acid Transport

The principal target of SQ109 is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for flipping TMM from the cytoplasm to the periplasm.[1][2][3] Mycolic acids, the hallmark long-chain fatty acids of mycobacteria, are esterified to trehalose to form TMM in the cytoplasm. MmpL3 then transports TMM across the inner membrane, making it available for the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, a critical component of the cell wall core.[2][4]

By binding to MmpL3, SQ109 effectively blocks this transport process. This blockade has several key consequences:

-

Accumulation of Trehalose Monomycolate (TMM): The inhibition of MmpL3 leads to a significant buildup of TMM within the cytoplasm.

-

Depletion of Trehalose Dimycolate (TDM): The lack of periplasmic TMM prevents its conversion into TDM.

-

Inhibition of Mycolic Acid Incorporation: The transport block prevents the transfer of mycolic acids to arabinogalactan, a process essential for the formation of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the structural scaffold of the cell wall.

This disruption of the mycolic acid pathway severely compromises the integrity of the mycobacterial cell wall, leading to increased permeability and eventual cell lysis.

Secondary Mechanisms of Action

Beyond its primary effect on MmpL3, SQ109 exhibits several secondary mechanisms of action that contribute to its potent bactericidal activity and a low frequency of resistance development. These include:

-

Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to inhibit MenA and MenG, enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain in mycobacteria. This inhibition disrupts cellular respiration and ATP synthesis.

-

Disruption of the Proton Motive Force (PMF): SQ109 acts as an uncoupler, dissipating both the pH gradient (ΔpH) and the membrane potential (Δψ) that constitute the proton motive force across the mycobacterial membrane. This collapse of the PMF further inhibits ATP synthesis and other essential cellular processes.

Quantitative Data on SQ109 Efficacy

The in vitro activity of SQ109 has been extensively evaluated against various mycobacterial species. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of SQ109 against Mycobacterium tuberculosis

| Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) | Reference(s) |

| H37Rv | Drug-Susceptible | 0.16 - 0.78 | 0.45 - 2.2 | |

| MDR strains | Multidrug-Resistant | 0.2 - 0.78 | 0.56 - 2.2 | |

| XDR strains | Extensively Drug-Resistant | 0.2 - 0.78 | 0.56 - 2.2 | |

| Clinical Isolates | Various | 0.16 - 0.64 | 0.45 - 1.8 |

Table 2: Minimum Inhibitory Concentration (MIC) of SQ109 against other Mycobacterial Species

| Species | MIC (µg/mL) | Reference(s) |

| M. smegmatis | 12.5 | |

| M. bovis | 0.16 - 0.64 | |

| M. bovis BCG | 0.16 - 0.64 | |

| M. avium | 4 - 16 | |

| M. marinum | 4 - 16 | |

| M. chelonae | 4 - 16 | |

| M. abscessus | 4 - 16 |

Visualizing the Impact of SQ109

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to the action of SQ109.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of SQ109 on the mycobacterial cell wall.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SQ109 is determined using a broth microdilution method.

-

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

SQ109 stock solution (e.g., in DMSO).

-

96-well microtiter plates.

-

Mycobacterium tuberculosis culture in mid-log phase.

-

-

Procedure:

-

Prepare serial two-fold dilutions of SQ109 in 7H9 broth in the microtiter plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

-

Include a drug-free growth control and a sterile control.

-

Seal the plates and incubate at 37°C.

-

The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth after a defined incubation period (typically 7-14 days). Growth can be assessed visually or by using a growth indicator such as resazurin.

-

Macromolecular Incorporation Assay

This assay determines the specific biosynthetic pathway targeted by SQ109.

-

Materials:

-

Mycobacterium tuberculosis culture in mid-log phase.

-

SQ109 at various concentrations (e.g., 0.5x, 1x, 5x, 10x MIC).

-

Radiolabeled precursors: [¹⁴C]-acetate (for lipids), [³H]-leucine (for proteins), [³H]-uracil (for RNA), and [³H]-N-acetyl-d-glucosamine (for peptidoglycan).

-

Trichloroacetic acid (TCA).

-

Scintillation counter.

-

-

Procedure:

-

Dispense aliquots of the mycobacterial culture into tubes.

-

Add SQ109 to the desired final concentrations. Include a no-drug control.

-

Incubate for a short period (e.g., 1-4 hours) at 37°C.

-

Add the respective radiolabeled precursors to each set of tubes.

-

Continue incubation for a defined period (e.g., 1-2 hours) to allow for incorporation.

-

Stop the reaction by adding cold TCA to precipitate the macromolecules.

-

Collect the precipitate by filtration onto glass fiber filters.

-

Wash the filters to remove unincorporated precursors.

-

Measure the radioactivity on the filters using a scintillation counter.

-

A significant reduction in the incorporation of [¹⁴C]-acetate compared to other precursors indicates specific inhibition of lipid synthesis.

-

Analysis of Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM) by Thin-Layer Chromatography (TLC)

This method visualizes the accumulation of TMM and depletion of TDM upon SQ109 treatment.

-

Materials:

-

Mycobacterium tuberculosis culture.

-

SQ109 (at a concentration known to be inhibitory, e.g., 10x MIC).

-

[¹⁴C]-acetate.

-

Solvents for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).

-

TLC plates (silica gel 60).

-

TLC developing solvent (e.g., chloroform:methanol:water, 60:30:6 v/v/v).

-

Phosphorimager or autoradiography film.

-

-

Procedure:

-

Treat a mid-log phase culture of M. tuberculosis with SQ109 for a specified time (e.g., 24 hours). Include a DMSO-treated control.

-

Add [¹⁴C]-acetate to the cultures and incubate for a further period (e.g., 8-12 hours) to label the mycolic acids.

-

Harvest the cells by centrifugation.

-

Extract the total lipids from the cell pellet using a chloroform:methanol mixture.

-

Concentrate the lipid extract under nitrogen.

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

Dry the plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

-

Identify the spots corresponding to TMM and TDM based on their migration relative to standards.

-

Quantify the intensity of the spots to determine the relative amounts of TMM and TDM.

-

Generation and Analysis of SQ109-Resistant Mutants

Identifying mutations that confer resistance to SQ109 is a powerful tool to confirm its molecular target.

-

Materials:

-

Mycobacterium tuberculosis culture.

-

Analogs of SQ109 (as spontaneous resistance to SQ109 is rare).

-

Middlebrook 7H10 agar plates containing various concentrations of the SQ109 analog.

-

Genomic DNA extraction kit.

-

PCR reagents and primers for the mmpL3 gene.

-

DNA sequencing services.

-

-

Procedure:

-

Plate a large number of M. tuberculosis cells (e.g., 10⁸ to 10¹⁰ CFU) onto 7H10 agar containing the SQ109 analog at a concentration 4-8 times the MIC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Isolate colonies that grow on the drug-containing plates.

-

Confirm the resistance of the isolated mutants by re-testing their MIC.

-

Extract genomic DNA from the resistant mutants and a wild-type control.

-

Amplify the mmpL3 gene by PCR.

-

Sequence the PCR products to identify mutations in the mmpL3 gene of the resistant strains.

-

Conclusion

SQ109's primary mode of action, the targeted inhibition of the MmpL3 transporter, represents a highly effective strategy for disrupting the integrity of the mycobacterial cell wall. This, coupled with its secondary mechanisms of action, makes SQ109 a potent and promising candidate for the treatment of tuberculosis, including drug-resistant strains. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of SQ109 and the development of next-generation antitubercular agents targeting the essential mycolic acid biosynthesis and transport machinery.

References

- 1. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of SQ109 on Menaquinone Biosynthesis in Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ109, an ethylenediamine derivative, is a promising anti-tuberculosis drug candidate with a multifaceted mechanism of action. While its primary target is the essential mycolic acid transporter MmpL3, SQ109 exhibits a polypharmacological profile, impacting other crucial cellular processes in Mycobacterium tuberculosis and other mycobacteria. This technical guide provides an in-depth analysis of SQ109's impact on menaquinone biosynthesis, a vital component of the mycobacterial electron transport chain and cellular respiration. The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Multifaceted Action of SQ109

SQ109 was initially developed as an analog of ethambutol, but its mechanism of action is distinct and more complex. Its primary mode of action involves the inhibition of MmpL3, a transporter responsible for translocating trehalose monomycolate (TMM), a precursor for mycolic acid synthesis, across the inner membrane of mycobacteria.[1][2][3][4][5] This disruption of cell wall assembly is a key contributor to its bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.

However, the activity of SQ109 extends beyond MmpL3 inhibition. The compound has been shown to possess multiple secondary mechanisms of action, which contribute to its potent antimicrobial effects and a low rate of spontaneous resistance. These secondary targets and effects include:

-

Inhibition of Menaquinone Biosynthesis: SQ109 has been reported to interfere with the biosynthesis of menaquinone (Vitamin K2), a crucial electron carrier in the mycobacterial respiratory chain.

-

Disruption of the Proton Motive Force (PMF): SQ109 acts as an uncoupler, collapsing both the pH gradient (ΔpH) and the membrane potential (Δψ), which constitute the PMF.

-

Inhibition of Respiration and ATP Synthesis: By targeting the electron transport chain and disrupting the PMF, SQ109 ultimately inhibits cellular respiration and reduces ATP synthesis, leading to energy depletion.

This guide will focus specifically on the evidence and methodologies related to SQ109's impact on menaquinone biosynthesis.

Quantitative Data on SQ109 Activity

The following tables summarize the available quantitative data regarding the inhibitory activities of SQ109 against mycobacteria and its effects on cellular processes.

Table 1: In Vitro Inhibitory Concentrations (MIC) of SQ109 against Mycobacterium tuberculosis

| Strain | MIC (µg/mL) | MIC (µM) | Method | Reference |

| H37Rv | 0.2 - 0.78 | ~0.5 - 2 | Various | |

| H37Rv mc²6206 | 0.8 | ~2.1 | Not specified | |

| Erdman | Not specified | 1 | Not specified | |

| HN878 (virulent clinical strain) | Not specified | 0.27 | Not specified | |

| INH-resistant (ATCC 35822) | 0.78 | ~2.1 | Alamar Blue | |

| RIF-resistant (ATCC 35838) | ≤0.39 | ≤1 | Alamar Blue | |

| XDR (576W1) | 0.20 | ~0.5 | Microbroth | |

| XDR (587W1) | 0.20 | ~0.5 | Microbroth |

Table 2: Bactericidal Concentrations and Intracellular Activity of SQ109

| Parameter | Concentration (µg/mL) | Concentration (µM) | Organism/Cell Line | Reference |

| Minimum Bactericidal Concentration (MBC) | 0.64 | ~1.7 | M. tuberculosis | |

| Intracellular IC90 | 0.17 | 0.5 | M. tuberculosis in THP-1 macrophages | |

| Intracellular MBC90 | 1.3 | 4 | M. tuberculosis in THP-1 macrophages |

Table 3: In Vitro 50% Inhibitory Concentrations (IC50) of SQ109 for Various Activities

| Activity | IC50 (µM) | Organism/System | Reference |

| MenA inhibition | 5 | In vitro enzyme assay | |

| MenG inhibition | 15 | In vitro enzyme assay | |

| Uncoupling (ΔpH collapse) | Not specified | ACMA fluorescence assay |

Impact on Menaquinone Biosynthesis

Menaquinone (MK), specifically MK-9(II-H2) in mycobacteria, is a vital lipid-soluble electron carrier that shuttles electrons from dehydrogenases to terminal oxidases in the electron transport chain, which is essential for aerobic respiration and ATP synthesis. The biosynthesis of menaquinone occurs through a series of enzymatic steps.

SQ109 has been reported to inhibit two key enzymes in this pathway, MenA and MenG, in vitro. MenA is a 1,4-dihydroxy-2-naphthoate octaprenyltransferase, and MenG is a demethylmenaquinone methyltransferase. However, the direct in vivo relevance of this inhibition has been a subject of investigation. One study using metabolic labeling with L-[methyl-¹⁴C]methionine did not observe a significant inhibition of MK-9(II-H2) synthesis in M. tuberculosis at concentrations up to 2x the MIC of SQ109. In contrast, the known MenA inhibitor Ro 48-8071 strongly inhibited menaquinone synthesis under the same conditions.

Despite the conflicting in vivo data, the potential for SQ109 to disrupt this critical pathway, even if not its primary mode of action, contributes to its overall anti-mycobacterial profile.

Signaling Pathway Diagram

References

- 1. SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Research Portal [scholarship.libraries.rutgers.edu]

Investigating the Uncoupling Activity of SQ109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a prominent antitubercular drug candidate with a multifaceted mechanism of action. While its primary target in Mycobacterium tuberculosis is the MmpL3 transporter, a crucial component of the cell wall synthesis machinery, a significant aspect of its bioactivity, particularly its broad-spectrum efficacy, is attributed to its function as a protonophore, or uncoupler of oxidative phosphorylation.[1][2][3] This guide provides an in-depth technical overview of the uncoupling activity of SQ109, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The uncoupling activity of SQ109 involves the dissipation of the proton motive force (PMF) across biological membranes.[1][2] The PMF, comprising the transmembrane pH gradient (ΔpH) and the electrical membrane potential (Δψ), is essential for ATP synthesis and other vital cellular processes. By acting as a proton shuttle, SQ109 compromises this gradient, leading to a disruption of cellular bioenergetics and contributing to its bactericidal effects. This activity is particularly relevant in organisms that lack the MmpL3 transporter, explaining the observed efficacy of SQ109 against a range of other pathogens.

Quantitative Data on Uncoupling Activity

The uncoupling potency of SQ109 and its analogs has been quantified through various assays. A key parameter is the half-maximal inhibitory concentration (IC50) for the collapse of the transmembrane pH gradient (ΔpH), often measured using the ACMA fluorescence quench assay. The following tables summarize the available quantitative data.

| Compound | Organism/System | Assay | IC50 (µM) | Reference |

| SQ109 | E. coli inverted membrane vesicles | ACMA fluorescence quench (ΔpH collapse) | 2.4 | |

| SQ109 Metabolite (C5'-OH) | E. coli inverted membrane vesicles | ACMA fluorescence quench (ΔpH collapse) | 216 | |

| SQ109 Metabolite (terminal 1-OH) | E. coli inverted membrane vesicles | ACMA fluorescence quench (ΔpH collapse) | 55.2 |

Table 1: Uncoupling Activity of SQ109 and its Metabolites. The IC50 values represent the concentration of the compound required to cause a 50% collapse of the proton gradient in E. coli inverted membrane vesicles.

A strong correlation has been observed between the uncoupling activity of SQ109 and its analogs and their cell growth inhibitory effects, particularly in organisms where MmpL3 is not the primary target.

| Correlation | Organism | R-value | p-value | Reference |

| M. smegmatis cell growth inhibition vs. ΔpH collapse | Mycobacterium smegmatis | 0.91 | 0.004 |

Table 2: Correlation between Uncoupling Activity and Cell Growth Inhibition. This data highlights the significance of the uncoupling mechanism in the overall antibacterial activity of SQ109 and its derivatives.

Experimental Protocols

The investigation of the uncoupling activity of compounds like SQ109 relies on specific and sensitive experimental methodologies. Below are detailed protocols for two key assays.

Measurement of ΔpH Collapse using ACMA Fluorescence Quenching

This assay is widely used to monitor the transmembrane pH gradient in inverted membrane vesicles or proteoliposomes. The fluorescence of 9-amino-6-chloro-2-methoxyacridine (ACMA) is quenched in an acidic environment. The addition of an uncoupler dissipates the proton gradient, leading to an increase in fluorescence.

Materials:

-

Inverted membrane vesicles (e.g., from E. coli)

-

ACMA (9-amino-6-chloro-2-methoxyacridine)

-

HEPES buffer (or other suitable buffer)

-

NADH or other respiratory substrate

-

SQ109 and other test compounds

-

Protonophore (e.g., CCCP) as a positive control

-

Fluorometer

Procedure:

-

Prepare a suspension of inverted membrane vesicles in the assay buffer.

-

Add ACMA to the vesicle suspension to a final concentration of 0.5-1 µM and allow it to equilibrate.

-

Initiate the formation of a proton gradient by adding a respiratory substrate (e.g., NADH). This will lead to the quenching of ACMA fluorescence as protons are pumped into the vesicles.

-

Once a stable, quenched fluorescence signal is achieved, add the test compound (SQ109 or its analogs) at various concentrations.

-

Monitor the fluorescence signal over time. An increase in fluorescence indicates the collapse of the pH gradient.

-

As a positive control, add a known uncoupler like CCCP to induce maximal de-quenching.

-

The rate of fluorescence de-quenching is proportional to the uncoupling activity. Calculate the IC50 value by plotting the percentage of ΔpH collapse against the logarithm of the compound concentration.

Assessment of Mitochondrial Membrane Potential (Δψ) using Rhodamine 123

Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in Δψ leads to the release of the dye from the mitochondria and a corresponding decrease in fluorescence intensity within the organelle.

Materials:

-

Cultured cells or isolated mitochondria

-

Rhodamine 123

-

Cell culture medium or mitochondrial respiration buffer

-

SQ109 and other test compounds

-

FCCP or CCCP as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

Procedure:

-

For cultured cells:

-

Seed cells in a suitable plate or dish for microscopy or in suspension for flow cytometry.

-

Load the cells with Rhodamine 123 (typically 1-10 µM) in culture medium and incubate at 37°C for 20-60 minutes.

-

Wash the cells to remove excess dye.

-

Treat the cells with various concentrations of SQ109 or other test compounds.

-

Image the cells using a fluorescence microscope or analyze them by flow cytometry to quantify the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.

-

-

For isolated mitochondria:

-

Resuspend isolated mitochondria in a suitable respiration buffer.

-

Add Rhodamine 123 to the mitochondrial suspension.

-

Add a respiratory substrate to energize the mitochondria and establish a membrane potential.

-

Add SQ109 or other test compounds and monitor the fluorescence. A decrease in the quenching of the Rhodamine 123 signal (i.e., an increase in fluorescence in the surrounding buffer) indicates a collapse of the membrane potential.

-

-

Use a known uncoupler like FCCP or CCCP as a positive control to induce complete depolarization.

Visualizations

Mechanism of SQ109 as a Protonophore

Caption: SQ109 acts as a proton shuttle, collapsing the proton motive force.

Experimental Workflow for Assessing Uncoupling Activity

Caption: A typical workflow for measuring ΔpH collapse using the ACMA assay.

Conclusion

The uncoupling activity of SQ109 is a critical component of its mechanism of action, contributing significantly to its potent and broad-spectrum antimicrobial properties. This ability to disrupt the proton motive force provides a secondary mechanism of killing M. tuberculosis and is likely the primary mode of action against pathogens lacking the MmpL3 transporter. The methodologies outlined in this guide provide a framework for the continued investigation of SQ109 and the development of new analogs with enhanced uncoupling activity. A thorough understanding of this mechanism is essential for optimizing the clinical application of SQ109 and for the rational design of next-generation antimicrobial agents that target cellular bioenergetics.

References

- 1. Broad-Spectrum Activity and Mechanisms of Action of SQ109 on a Variety of Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of SQ109 analogs binding to mycobacterium MmpL3 transporter using MD simulations and alchemical relative binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SQ109 in In Vitro Mycobacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a promising antitubercular drug candidate, a 1,2-ethylenediamine analog, with a novel mechanism of action that has shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] These application notes provide detailed protocols for utilizing SQ109 in various in vitro mycobacterial growth inhibition assays, essential for preclinical drug development and mechanism of action studies.

Mechanism of Action

SQ109's primary mechanism of action is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter of trehalose monomycolate (TMM).[3][4][5] TMM is a precursor for mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting MmpL3, SQ109 disrupts the assembly of mycolic acids into the cell wall, leading to an accumulation of TMM and inhibition of bacterial growth. Additionally, SQ109 has been reported to act as an uncoupler, collapsing the proton motive force of the mycobacterial membrane.

Data Presentation

Table 1: In Vitro Activity of SQ109 Against Mycobacterium tuberculosis

| Strain | Resistance Profile | MIC (µg/mL) | Reference |

| H37Rv | Pan-susceptible | 0.16 - 0.78 | |

| MDR strains | Multidrug-resistant | 0.16 - 0.64 | |

| XDR strains | Extensively drug-resistant | Active (MICs in a similar range to susceptible strains) |

Table 2: Synergistic Interactions of SQ109 with Other Antitubercular Drugs In Vitro

| Combination | Interaction | Key Findings | Reference |

| SQ109 + Isoniazid (INH) | Synergy | SQ109 at 0.5 MIC shows strong synergy with 0.5 MIC INH. | |

| SQ109 + Rifampicin (RIF) | Strong Synergy | ||

| SQ109 + Ethambutol (EMB) | Additive | --- | |

| SQ109 + Streptomycin | Additive | --- | |

| SQ109 + Bedaquiline (TMC207) | Synergy | Small amounts of SQ109 (≤0.5 MIC) improve the MIC of bedaquiline four- to eight-fold. |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of SQ109 against M. tuberculosis using the broth microdilution method.

Materials:

-

M. tuberculosis strain of interest

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

-

SQ109 stock solution (e.g., in DMSO)

-

Sterile 96-well microplates

-

Incubator (37°C)

-

Plate reader (optional, for OD measurements)

-

Resazurin solution (optional, for viability assessment)

Procedure:

-

Prepare Mycobacterial Inoculum: Culture M. tuberculosis in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1 x 107 to 5 x 107 CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain the final inoculum of approximately 1 x 105 CFU/mL.

-

Prepare Drug Dilutions: Perform a serial two-fold dilution of the SQ109 stock solution in supplemented 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control and a well with broth only as a sterility control.

-

Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth. Growth can be assessed visually, by measuring the optical density at 600 nm, or by adding a viability indicator like resazurin.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic interaction between SQ109 and another antitubercular drug.

Materials:

-

Same as for MIC determination

-

Second antitubercular drug of interest

Procedure:

-

Plate Setup: Prepare a 96-well plate. Along the x-axis, create serial dilutions of SQ109. Along the y-axis, create serial dilutions of the second drug. This creates a matrix of drug concentrations.

-

Inoculation: Inoculate the wells with the M. tuberculosis suspension as described in the MIC protocol.

-

Incubation: Incubate the plate at 37°C for 7-14 days.

-

Data Analysis: Determine the MIC of each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Visualizations

Caption: Mechanism of action of SQ109 targeting MmpL3.

Caption: Workflow for MIC determination of SQ109.

References

- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Testing SQ109 Efficacy in Macrophage Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to testing the efficacy of SQ109, a promising anti-tuberculosis drug candidate, in various macrophage models. The protocols outlined below are designed to assess both the direct bactericidal and the immunomodulatory effects of SQ109 on macrophages infected with Mycobacterium tuberculosis (M.tb).

SQ109 is an asymmetric diamine derivative of adamantane that primarily targets the mycobacterial membrane protein Large 3 (MmpL3), which is essential for cell-wall biosynthesis.[1] Beyond its direct action on M.tb, SQ109 exhibits immunomodulatory properties by promoting a pro-inflammatory M1 macrophage polarization through the p38 MAPK signaling pathway.[1][2][3] This dual action makes it a significant candidate for adjunct therapy in tuberculosis treatment.

Data Presentation: Quantitative Efficacy of SQ109 in Macrophage Models

The following tables summarize the key quantitative data on the efficacy of SQ109 in reducing M.tb burden in infected macrophages and its effect on macrophage polarization.

Table 1: Intracellular Bactericidal Activity of SQ109 against M. tuberculosis

| Macrophage Type | M.tb Strain | SQ109 Concentration (µg/mL) | Incubation Time (hours) | Outcome | Reference |

| Peritoneal macrophages | H37Rv | 0.39 | 24 | Significant reduction in Colony Forming Units (CFU) | [4] |

| Peritoneal macrophages | H37Rv | 0.39 | 48 | Significant reduction in bacterial load | |

| Peritoneal macrophages | MDR & XDR | 0.78 | 48 | Significant reduction in bacterial load | |

| THP-1 derived macrophages | Erdman | Not specified | 72 | 99% reduction in intracellular M.tb at its MIC | |

| THP-1 derived macrophages | Erdman | 0.17 (0.5 µM) | 72 | 90% growth inhibition (IC90) | |

| THP-1 derived macrophages | Erdman | 1.3 (4 µM) | 72 | 1-log kill (intracellular MBC90) |

Table 2: Immunomodulatory Effects of SQ109 on Macrophages

| Macrophage Type | Treatment | Key Markers Upregulated (M1 Phenotype) | Key Markers Downregulated (M2 Phenotype) | Signaling Pathway Activated | Reference |

| Murine macrophages | SQ109 | IL-6, IL-1β, TNF-α, IFN-γ, iNOS | Arginase, TGF-β | p38 MAPK, JNK | |

| Peritoneal macrophages | SQ109 | Pro-inflammatory cytokines (IL-6, IL-12, IFN-γ, IL-1β) | Not specified | p38 MAPK |

Experimental Protocols

Protocol 1: Determination of Intracellular Bactericidal Activity of SQ109

This protocol details the steps to assess the ability of SQ109 to kill M.tb residing within macrophages.

1. Macrophage Culture and Infection:

-

Cell Lines: Murine peritoneal macrophages or human monocytic cell lines like THP-1 can be used.

-

Culture: Culture macrophages in appropriate media (e.g., RPMI-1640 or DMEM supplemented with 10% FBS) in 96-well or 24-well plates. For THP-1 cells, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA).

-

Infection: Infect the macrophage monolayer with M.tb (e.g., H37Rv, MDR, or XDR strains) at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio).

-

Incubation: Incubate for 4 hours to allow phagocytosis.

-

Washing: Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

2. SQ109 Treatment:

-

Add fresh culture medium containing various concentrations of SQ109 (e.g., 0.39 µg/mL for H37Rv and 0.78 µg/mL for drug-resistant strains) to the infected macrophages. Include a drug-free control.

-

Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

3. Quantification of Intracellular Bacteria:

-

Lysis: At the end of the incubation period, lyse the macrophages using a sterile solution of 0.1% Triton X-100 in PBS.

-

Plating: Prepare serial dilutions of the cell lysates in a suitable broth (e.g., 7H9).

-

CFU Enumeration: Plate the dilutions onto 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the Colony Forming Units (CFU).

-

Analysis: Compare the CFU counts from SQ109-treated wells to the drug-free control wells to determine the percentage reduction in bacterial load.

Protocol 2: Assessment of Macrophage Polarization by SQ109

This protocol is designed to evaluate the immunomodulatory effect of SQ109 on macrophage polarization.

1. Macrophage Treatment:

-

Culture peritoneal macrophages or THP-1 cells as described in Protocol 1.

-

Treat the macrophages with SQ109 (e.g., 0.39 µg/mL) for 12 and 24 hours.

2. Gene Expression Analysis (RT-PCR):

-

RNA Extraction: After treatment, harvest the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

RT-PCR: Perform quantitative real-time PCR (RT-qPCR) to analyze the expression levels of M1 markers (e.g., IL-6, IL-12, IFN-γ, IL-1β, iNOS) and M2 markers (e.g., Arginase, TGF-β). Use a housekeeping gene (e.g., GAPDH) for normalization.

3. Cytokine Profiling (ELISA):

-

Collect the culture supernatants from the SQ109-treated and control macrophages.

-

Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the protein levels of secreted pro-inflammatory cytokines such as IL-6, IL-12, IFN-γ, and IL-1β.

4. Apoptosis Assay (Flow Cytometry):

-

In a separate experiment, infect macrophages with M.tb H37Rv followed by SQ109 treatment for 48 hours.

-

Stain the cells with Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells. SQ109 has been shown to augment apoptosis in M.tb-infected macrophages.

Visualizations

Signaling Pathway of SQ109 in Macrophages

Caption: SQ109 activates p38 MAPK and JNK pathways in macrophages.

Experimental Workflow for Intracellular Efficacy Testing

Caption: Workflow for determining the intracellular bactericidal activity of SQ109.

Logical Relationship for Macrophage Polarization Analysis

Caption: Analysis workflow for SQ109-mediated macrophage polarization.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The 1, 2-ethylenediamine SQ109 protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway | Semantic Scholar [semanticscholar.org]

- 3. The 1, 2-ethylenediamine SQ109 protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: SQ109 in Combination Therapy for Drug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a novel ethylenediamine derivative with potent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2][3] Its primary mechanism of action involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter of trehalose monomycolate (TMM), which is an essential precursor for the synthesis of mycolic acids in the mycobacterial cell wall.[1][4] This disruption of the cell wall integrity contributes to the bactericidal activity of SQ109. Notably, SQ109 exhibits a multi-target mechanism, also affecting menaquinone biosynthesis and energy metabolism, which likely contributes to its high barrier to resistance development.

These application notes provide a comprehensive overview of SQ109's activity, particularly in combination with other anti-TB drugs, and offer detailed protocols for key in vitro and in vivo experimental assessments.

Data Presentation

In Vitro Activity of SQ109

The in vitro potency of SQ109 has been demonstrated against a wide range of Mtb strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.

| Mtb Strain Type | MIC Range (µg/mL) | Reference |

| Drug-Sensitive (e.g., H37Rv) | 0.16 - 0.78 | |

| Multidrug-Resistant (MDR) | 0.16 - 0.78 | |

| Extensively Drug-Resistant (XDR) | 0.2 - 0.78 | |

| Isoniazid-Resistant | 0.16 - 0.64 | |

| Rifampicin-Resistant | 0.16 - 0.64 | |

| Ethambutol-Resistant | 0.16 - 0.64 |

Table 1: Minimum Inhibitory Concentration (MIC) of SQ109 against various M. tuberculosis strains.

Synergistic Activity of SQ109 in Combination Therapy

SQ109 has shown significant synergistic or additive effects when combined with several first- and second-line anti-TB drugs, as well as with other investigational compounds. This suggests its potential to enhance the efficacy of existing and future TB treatment regimens.

| Combination Drugs | Interaction | Key Findings | Reference |

| Isoniazid (INH) | Synergy | SQ109 at 0.5 MIC shows strong synergy with 0.5 MIC INH. | |

| Rifampicin (RIF) | Synergy | Potent synergy observed with as low as 0.1 MIC RIF; SQ109 can lower the MIC of RIF for RIF-resistant strains. | |

| Ethambutol (EMB) | Additive | --- | |

| Streptomycin | Additive | --- | |

| Bedaquiline (TMC207) | Synergy | SQ109 improves the MIC of bedaquiline by 4- to 8-fold and enhances the post-antibiotic effect. | |

| Sutezolid (PNU-100480) | Additive | Combinations improved the rate of Mtb killing over individual drugs. | |

| Clofazimine (CFZ) | Synergy | --- | |

| Pyrazinamide (PZA) | Additive | A patented combination of SQ109, clofazimine, bedaquiline, and PZA shows excellent activity. |

Table 2: In Vitro Interactions of SQ109 with other Anti-TB Drugs.

In Vivo Efficacy of SQ109 in Mouse Models

Preclinical studies in mouse models of chronic TB have demonstrated the in vivo efficacy of SQ109, both as a monotherapy and as part of a combination regimen.

| Treatment Regimen | Mouse Model | Duration | Key Findings | Reference |

| SQ109 (10 mg/kg) monotherapy | Chronic TB | 28 days | Reduced lung CFU by 1.5 to 2 log10, similar to EMB at 100 mg/kg. | |